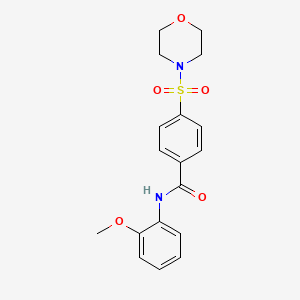![molecular formula C16H24N4O4 B5575614 1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B5575614.png)
1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(7-isopropyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.17975526 g/mol and the complexity rating of the compound is 591. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
New derivatives of spirohydantoin, including structures similar to the compound , have been synthesized and evaluated for their pharmacological properties. These derivatives exhibit affinity towards various receptors, indicating their potential in drug development. The synthesis processes aim to optimize yields and explore the chemical space around these scaffolds for better pharmacological profiles (Czopek et al., 2016). Moreover, the structural elucidation and crystallography of related compounds have provided insights into their conformation and hydrogen bonding, crucial for understanding their biological interactions (Staško et al., 2002).
Pharmacological Applications
Research on spirohydantoin derivatives has uncovered their potential in various pharmacological areas. For example, studies have demonstrated the hypoglycemic activity of certain spiroimidazolidine-2,4-diones, suggesting their utility in managing blood glucose levels (Iqbal et al., 2012). Additionally, novel spiro-linked compounds have been synthesized and assessed for their anticancer activities, with some showing moderate to potent effects against various cancer cell lines, highlighting their potential as chemotherapeutic agents (Yang et al., 2019).
Corrosion Inhibition
Imidazolidine derivatives, similar to the compound of interest, have been explored as novel corrosion inhibitors for steel in acidic environments. These studies suggest that such compounds can significantly enhance resistance to acid corrosion, offering a promising approach for protecting industrial materials (Wazzan et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[2-oxo-2-(6-oxo-7-propan-2-yl-2,7-diazaspiro[4.5]decan-2-yl)ethyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O4/c1-11(2)20-6-3-4-16(14(20)23)5-7-18(10-16)13(22)9-19-8-12(21)17-15(19)24/h11H,3-10H2,1-2H3,(H,17,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYXBWULDIOTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC2(C1=O)CCN(C2)C(=O)CN3CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
![3-phenylacrylaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5575561.png)
sulfamic acid](/img/structure/B5575562.png)
![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)
![1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)
![4-{4-[4-(2-furoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575584.png)


![8-fluoro-N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5575622.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5575627.png)
![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxybenzoic acid](/img/structure/B5575643.png)
